Cerium(IV) sulfate hydrate, complex with sulfuric acid

Description

Cerium(IV) sulfate hydrate, complex with sulfuric acid (Ce(SO₄)₂·xH₂O·yH₂SO₄), is a yellow to orange crystalline solid with a molecular weight of 404.30 g/mol (tetrahydrate form) . It is highly soluble in water and stabilized by sulfuric acid, which prevents hydrolysis of the Ce(IV) ion. This compound is a strong oxidizing agent, used in organic synthesis, cerimetric titrations, and as a catalyst in ester production (e.g., pentyl butyrate) .

Propriétés

Numéro CAS |

17106-39-7 |

|---|---|

Formule moléculaire |

CeH4O13S3 |

Poids moléculaire |

448.3 g/mol |

Nom IUPAC |

cerium(4+);sulfuric acid;disulfate;hydrate |

InChI |

InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |

Clé InChI |

FGTHNVIWCFTMAV-UHFFFAOYSA-J |

SMILES |

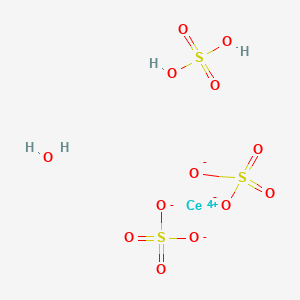

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

SMILES canonique |

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Origine du produit |

United States |

Méthodes De Préparation

Direct Reaction of Cerium(IV) Oxide with Sulfuric Acid

The most widely documented method involves reacting cerium(IV) oxide (CeO₂) with concentrated sulfuric acid (H₂SO₄) under reflux conditions. This exothermic reaction proceeds via:

Procedure :

-

Step 1 : Combine finely calcined CeO₂ (4–5 g) with a 300% molar excess of 96% H₂SO₄ (12–15 mL) in a reflux apparatus.

-

Step 2 : Heat the mixture to 150–200°C with vigorous stirring. The solution transitions from pale yellow to orange-red as Ce⁴⁺ ions form.

-

Step 3 : Cool the brick-red paste and dilute with ethanol or glacial acetic acid to precipitate the product. Filter and wash with ethanol to remove residual acid.

Yield and Purity :

Alternative Starting Materials

Cerium(III) precursors, such as cerium carbonate (Ce₂(CO₃)₃) or cerium nitrate (Ce(NO₃)₃), may also be used:

-

Cerium Carbonate Route : Dissolve Ce₂(CO₃)₃ in H₂SO₄, followed by oxidation with hydrogen peroxide (H₂O₂) to convert Ce³⁺ to Ce⁴⁺.

-

Cerium Nitrate Route : React Ce(NO₃)₃ with H₂SO₄ under heating, though this method risks introducing nitrate impurities.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols scale the laboratory method while emphasizing cost efficiency and purity:

-

Batch Reactors : Use 1–2 M H₂SO₄ at 180–200°C to dissolve CeO₂, followed by crystallization at controlled cooling rates.

-

Purification : Recrystallization from sulfuric acid solutions removes unreacted CeO₂ and Ce³⁺ impurities.

Key Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ Concentration | 96–98% | Prevents Ce⁴⁺ hydrolysis |

| Reaction Temperature | 180–200°C | Ensures complete dissolution |

| Cooling Rate | 1–2°C/min | Maximizes crystal size |

Hydration Control

The hydration state (x in Ce(SO₄)₂·xH₂O) depends on post-synthesis treatment:

Challenges and Optimization Strategies

Impurity Mitigation

Solvent Selection for Washing

-

Ethanol vs. Acetic Acid : Ethanol minimizes sulfate loss and prevents hydration, whereas acetic acid risks esterification with residual H₂SO₄.

Recent Advances in Synthesis

Mechanochemical Approaches

Ball-milling CeO₂ with H₂SO₄ at room temperature reduces energy consumption, though yields remain lower (70–75%).

Green Chemistry Innovations

-

Solvent-Free Synthesis : Direct solid-state reactions between CeO₂ and ammonium persulfate ((NH₄)₂S₂O₈) yield Ce(SO₄)₂ without liquid H₂SO₄.

-

Biogenic Methods : Preliminary studies use plant extracts to reduce Ce⁴⁺, though applicability to sulfate complexes is unproven.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct CeO₂/H₂SO₄ | CeO₂ | Reflux, 180°C | 90–92% | High purity, scalable | Energy-intensive |

| Cerium Carbonate Route | Ce₂(CO₃)₃ | H₂SO₄, H₂O₂ | 85–88% | Mild conditions | Requires oxidation step |

| Industrial Batch | CeO₂ | 1–2 M H₂SO₄, 200°C | >95% | Cost-effective | Slow crystallization |

Analyse Des Réactions Chimiques

Types of Reactions

Cerium(IV) sulfate hydrate, complex with sulfuric acid, undergoes various types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.

Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.

Complexation: It forms stable complexes with various ligands, including organic acids and other anions

Common Reagents and Conditions

Oxidation Reactions: Common reagents include oxalic acid and sulfite ions. These reactions are typically carried out in acidic conditions.

Reduction Reactions: Reducing agents such as hydrogen peroxide or ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).

Complexation Reactions: Ligands such as dioxysuccinic acid and other carboxylic acids are used to form stable complexes with cerium(IV).

Major Products Formed

Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.

Reduction: The primary product is cerium(III) sulfate.

Complexation: Various cerium(IV) complexes with organic ligands are formed

Applications De Recherche Scientifique

Scientific Research Applications

Cerium(IV) sulfate hydrate has numerous applications in scientific research, including:

- Analytical Chemistry : It serves as a strong oxidizing agent in redox titrations and is utilized in various analytical techniques due to its ability to undergo one-electron reduction to Ce(III) .

- Nanoparticle Synthesis : The compound is employed in the synthesis of nanoparticles for biological applications such as drug delivery and imaging .

- Catalysis : Its oxidizing properties make it suitable for catalyzing organic reactions and producing colored glass .

- Biological Research : Studies indicate its potential in therapeutic applications related to oxidative stress, showcasing antioxidant properties that may help mitigate cellular damage .

Cerium(IV) sulfate's biological activity is particularly notable in the context of oxidative stress-related conditions. Below are summarized findings from relevant studies:

Antioxidant Activity Study

A study assessed the ability of cerium(IV) sulfate to reduce reactive oxygen species (ROS) levels in human cell lines. The results demonstrated a significant decrease in ROS levels upon treatment with cerium(IV) sulfate compared to control groups.

| Treatment Concentration | ROS Level (µM) | % Reduction |

|---|---|---|

| Control | 12.5 | - |

| 10 µM | 8.0 | 36 |

| 50 µM | 4.5 | 64 |

This study indicates the compound's potential as an antioxidant agent, which could be beneficial in treating oxidative stress-related diseases .

Antimicrobial Efficacy

In vitro tests have shown that cerium(IV) sulfate exhibits antimicrobial properties against various bacterial strains. The results are summarized below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that cerium(IV) sulfate could be explored further as an antimicrobial agent .

Industrial Applications

In addition to its research applications, cerium(IV) sulfate hydrate is used in various industrial processes:

- Polishing Agents : Its hardness and ability to chelate metal ions make it suitable for polishing optical glass and other materials .

- Colored Glass Production : The compound is involved in producing colored glass due to its unique optical properties .

- Chemical Intermediate : It serves as a general chemical intermediate in various chemical syntheses .

Mécanisme D'action

The mechanism by which cerium(IV) sulfate hydrate, complex with sulfuric acid, exerts its effects is primarily through its strong oxidizing properties. The cerium(IV) ion (Ce4+) acts as an electron acceptor, facilitating redox reactions. In biological systems, it can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The molecular targets include various enzymes and cellular structures that are susceptible to oxidation .

Comparaison Avec Des Composés Similaires

Cerium(III) Sulfate Hydrate

Key Differences :

Ammonium Cerium(IV) Sulfate Dihydrate

Key Differences :

Titanium(IV) and Zirconium(IV) Sulfates

Key Differences :

Cerium(IV) Sulfate Tetrahydrate (Without H₂SO₄ Complex)

Activité Biologique

Cerium(IV) sulfate hydrate, complex with sulfuric acid, is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and environmental science. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : Ce(SO4)2 · xH2O · yH2SO4

- Molecular Weight : 448.32 g/mol

- Appearance : Yellow to orange powder or crystals

- CAS Number : 17106-39-7

Cerium(IV) sulfate acts primarily as a strong oxidizing agent. Its biological activity is largely attributed to its ability to influence redox-sensitive signaling pathways and alter cellular metabolism. The following mechanisms have been identified:

- Oxidative Stress Modulation : Cerium(IV) ions can scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Enzyme Interaction : The compound may interact with various enzymes, leading to either activation or inhibition, which affects metabolic pathways.

- Gene Expression Alteration : Through redox signaling, cerium compounds can influence gene expression related to stress responses and cellular repair mechanisms.

Antioxidant Properties

Cerium(IV) sulfate has demonstrated significant antioxidant activity. Studies indicate that it can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions such as cancer and neurodegenerative diseases .

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study assessed the ability of cerium(IV) sulfate to reduce oxidative stress in human cell lines. Results indicated a significant decrease in ROS levels when treated with cerium(IV) sulfate compared to control groups.

- Table 1: Antioxidant Activity of Cerium(IV) Sulfate

Treatment ROS Level (µM) % Reduction Control 12.5 - 10 µM 8.0 36 50 µM 4.5 64 -

Antimicrobial Efficacy :

- In vitro tests showed that cerium(IV) sulfate could inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 20 Pseudomonas aeruginosa 12

Applications in Medicine

The unique properties of cerium(IV) sulfate hydrate suggest several potential therapeutic applications:

- Oxidative Stress-Related Conditions : Its antioxidant capacity makes it a candidate for treating conditions associated with oxidative damage.

- Drug Delivery Systems : Research is ongoing into its use in nanoparticle synthesis for targeted drug delivery and imaging applications .

- Wound Healing : The compound's ability to modulate inflammation and promote cellular repair may be beneficial in wound healing therapies.

Q & A

Q. What are the established methods for synthesizing and characterizing cerium(IV) sulfate hydrate complexes?

The synthesis involves reacting finely calcined cerium(IV) oxide (CeO₂) with concentrated sulfuric acid (H₂SO₄) at 150–200°C under controlled heating and stirring conditions . Post-reaction hydration yields the tetrahydrate form (Ce(SO₄)₂·4H₂O), which is filtered and washed to remove unreacted acid. Characterization includes thermogravimetric analysis (TGA) to monitor water loss at 180–200°C , X-ray diffraction (XRD) for crystallinity assessment, and UV-Vis spectroscopy to confirm Ce⁴⁺ electronic transitions. Ensure stoichiometric control by adjusting acid concentration and calcination time to minimize impurities like Ce³⁺ species .

Q. Why is cerium(IV) sulfate widely used in redox titrations, and how does its performance compare to other oxidizing agents?

Cerium(IV) sulfate acts as a strong one-electron oxidizer (E° = ~1.43 V in 0.5–4.0 M H₂SO₄) with high stability in acidic media, avoiding side reactions common with permanganate . Its intense yellow color allows endpoint detection without indicators, though ferroin or diphenylamine sulfonate can enhance precision . Calibrate solutions against iron(II) ethylenediammonium sulfate to account for batch variability . Advantages over KMnO₄ include non-hygroscopicity, minimal interference from chloride, and reusability after thermal regeneration .

Q. How do hydration state and environmental factors influence the stability of cerium(IV) sulfate complexes?

The tetrahydrate form (Ce(SO₄)₂·4H₂O) is stable below 180°C but dehydrates to anhydrous Ce(SO₄)₂ at higher temperatures, altering redox activity . In solution, stability depends on H₂SO₄ concentration (>0.5 M prevents hydrolysis to CeO₂) and temperature (kinetics accelerate above 25°C, risking premature reduction) . Avoid ethanol or glacial acetic acid, as insolubility limits reaction homogeneity . Store solutions in dark glassware to prevent photochemical degradation .

Advanced Research Questions

Q. What is the coordination chemistry of Ce⁴⁺ with sulfate ions in acidic media, and how does it affect redox potential?

In H₂SO₄, Ce⁴⁺ forms stepwise complexes with 1–3 sulfate ligands ([Ce(SO₄)]²⁺, [Ce(SO₄)₂], [Ce(SO₄)₃]²⁻), confirmed via potentiometry and EXAFS . Stability constants (log β) decrease with ligand addition due to steric hindrance, lowering redox potential from ~1.44 V (1 M H₂SO₄) to ~1.30 V (4 M H₂SO₄) . Competing anions (e.g., Cl⁻, NO₃⁻) disrupt coordination, requiring strict control of counterions in kinetic studies .

Q. What mechanistic insights explain the asymmetry in Ce³⁺/Ce⁴⁺ redox kinetics in mixed-acid systems?

The redox process follows a two-step mechanism: (1) Ce⁴⁺-bisulfate complexes undergo ligand exchange with water (rate-limiting), and (2) outer-sphere electron transfer occurs via Marcus theory . DFT calculations reveal a reorganization energy (λ) of ~1.2 eV, consistent with slow kinetics in high H₂SO₄ concentrations . Asymmetry arises from Ce⁴⁺’s stronger sulfate affinity versus Ce³⁺’s hydration shell, necessitating pH/ligand adjustments for energy storage applications .

Q. How can advanced structural analysis techniques resolve contradictions in reported Ce(IV) sulfate hydrate polymorphs?

X-ray absorption fine structure (EXAFS) and single-crystal XRD differentiate between Ce(SO₄)₂·4H₂O (orthorhombic) and Ce(SO₄)₂·8H₂O (monoclinic) . Discrepancies in literature stability constants stem from varying sulfate:Ce⁴⁺ ratios during potentiometric measurements; validate results using standardized ionic strength buffers (e.g., 1 M NaClO₄) . Pair Raman spectroscopy with TGA to correlate dehydration phases with structural rearrangements .

Q. What catalytic roles does cerium(IV) sulfate play in esterification, and how can reaction efficiency be optimized?

Ce⁴⁺ acts as a Lewis acid catalyst in synthesizing esters (e.g., pentyl butyrate), polarizing carbonyl groups and accelerating nucleophilic attack . Optimize by maintaining H₂SO₄ concentration at 2–3 M to stabilize Ce⁴⁺ while avoiding substrate sulfonation. Kinetic studies show a turnover frequency (TOF) of 0.8 s⁻¹ at 60°C; however, catalyst recycling requires post-reduction Ce³⁺ reoxidation with H₂O₂ .

Q. How do mixed-acid systems (e.g., H₂SO₄ + HClO₄) alter Ce⁴⁺ speciation and analytical applications?

In HClO₄-H₂SO₄ mixtures, sulfate outcompetes perchlorate for Ce⁴⁺ coordination, shifting equilibrium toward [Ce(SO₄)₃]²⁻ and enhancing solubility . This is critical in spectrophotometric methods (e.g., promethazine quantification at 598 nm), where H₂SO₄ concentration must exceed 1.5 M to suppress ClO₄⁻ interference . Model speciation using UV-Vis deconvolution or cyclic voltammetry to validate dominant complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.